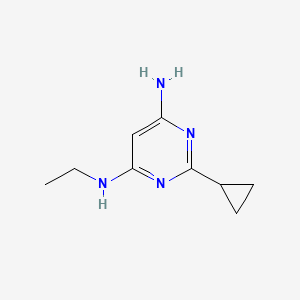

2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine

Description

BenchChem offers high-quality 2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-cyclopropyl-4-N-ethylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-11-8-5-7(10)12-9(13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKROLMGDYLTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Cyclopropyl-N4-ethylpyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in the fields of medicine and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Notably, it acts as a selective antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1) . This interaction is significant because PAR1 plays a crucial role in coagulation and inflammatory responses.

Key Biological Activities

- Anticoagulant Effects : Inhibition of PAR1 leads to reduced platelet activation and aggregation, contributing to its anticoagulant properties.

- Anticonvulsant Activity : Research indicates that the compound may also exert anticonvulsant effects, potentially useful in treating seizure disorders.

- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may help alleviate conditions characterized by excessive inflammation.

The mechanism by which 2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine exerts its effects involves several biochemical pathways:

- Target Interaction : The primary target is PAR1, where the compound binds and inhibits receptor activation, leading to downstream effects on cellular signaling .

- Cellular Modulation : The compound influences cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins .

- Enzyme Interaction : It can modulate enzyme activity by binding to active sites, affecting metabolic pathways and overall cellular function .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of 2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine:

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited PAR1-mediated responses in human platelet models. The inhibition was dose-dependent, showcasing significant anticoagulant effects at lower concentrations.

- Animal Models : In vivo studies revealed that administration of the compound in rat models resulted in reduced thrombus formation without significant side effects at therapeutic doses. However, higher doses led to toxicity, emphasizing the importance of dosage optimization .

- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound could induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties. Specifically, it was effective against triple-negative breast cancer cells .

Comparison of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Anticoagulant | PAR1 inhibition | Reduced platelet aggregation |

| Anticonvulsant | Modulation of neuronal excitability | Decreased seizure frequency |

| Anti-inflammatory | Inhibition of inflammatory mediators | Reduced inflammation markers |

| Anticancer | Induction of cell cycle arrest | Growth inhibition in cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.